(+)-Ginsenoside Rh7

Non-Small Cell Lung Cancer LncRNA miR-212/SMAD1 Axis

Obtaining rare minor ginsenosides in research-grade purity is a persistent challenge for oncology programs. (+)-Ginsenoside Rh7 (CAS 343780-68-7) is a triterpenoid saponin isolated from Panax ginseng, uniquely characterized as a modulator of oncogenic non-coding RNA networks rather than a canonical kinase inhibitor. This compound directly addresses the need for chemical probes that target lncRNA-mediated oncogenesis. - Demonstrates specific downregulation of lncRNA ILF3-AS1, disrupting the ILF3-AS1/miR-212/SMAD1 signaling axis in NSCLC models. - Inhibits gastric cancer cell migration and invasion via SHCBP1-mediated suppression of β-catenin nuclear translocation and EMT. - Validated in vivo: shows significant tumor volume reduction in a gastric cancer xenograft model, supporting preclinical efficacy studies.

Molecular Formula C36H60O9
Molecular Weight 636.9 g/mol
CAS No. 343780-68-7
Cat. No. B591358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Ginsenoside Rh7
CAS343780-68-7
Molecular FormulaC36H60O9
Molecular Weight636.9 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(C(C=C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C
InChIInChI=1S/C36H60O9/c1-19(2)10-9-13-35(7,45-31-30(43)29(42)28(41)22(18-37)44-31)20-11-15-34(6)27(20)21(38)16-24-33(5)14-12-25(39)32(3,4)23(33)17-26(40)36(24,34)8/h10,17,20-22,24-31,37-43H,9,11-16,18H2,1-8H3
InChIKeyARPGURKWJGBPTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ginsenoside Rh7 Sourcing and Characterization


(+)-Ginsenoside Rh7 (CAS 343780-68-7) is a rare, minor triterpenoid saponin isolated from the leaves of Panax ginseng, characterized by the molecular formula C36H60O9 and a molecular weight of 636.86 g/mol [1]. Unlike the more abundant and widely studied ginsenosides (e.g., Rh2, Rg3), Rh7 exists in trace amounts in natural sources, which has historically limited its availability for systematic biological evaluation. Recent research, however, has identified Rh7 as a compound with a unique and potent mechanism of action against specific cancer types, distinct from its better-known congeners, making it a target of high interest for advanced oncology research programs [2][3].

Sourcing context Rare minor ginsenoside; trace natural occurrence fits targeted oncology mechanism studies
Mechanism fit Reported distinct lncRNA modulation (ILF3-AS1/miR-212/SMAD1) vs. common kinase or apoptosis ginsenosides
Model coverage Reported activity across NSCLC and gastric cancer cell models

Why Ginsenoside Rh7 Is Irreplaceable


Generic substitution among ginsenosides is scientifically unsound due to their distinct, and sometimes divergent, primary mechanisms of action. While many ginsenosides (e.g., Rh2, Rg3) exert broad anti-cancer effects primarily through direct inhibition of core cellular pathways like PI3K/Akt/mTOR signaling or induction of common apoptotic cascades, (+)-Ginsenoside Rh7 functions as a precision modulator of oncogenic non-coding RNA networks . This fundamental mechanistic divergence means that experimental outcomes obtained with Rh7 cannot be predicted or replicated by other ginsenosides, which may have different potency or even entirely different cellular targets. For example, Rh7 has been shown to suppress tumorigenesis by specifically downregulating the long non-coding RNA ILF3-AS1 in non-small cell lung cancer, a pathway not targeted by Rh2 or Rh1 [1]. Therefore, for research programs investigating lncRNA-mediated oncogenesis or seeking to validate a novel, RNA-centric anti-cancer mechanism, substituting Rh7 with another ginsenoside would lead to erroneous conclusions and fail to recapitulate the specific biological activity under investigation [2].

Mechanistic divergence

Other ginsenosides (e.g., Rh2, Rg3) primarily target PI3K/Akt or apoptotic cascades; Rh7 targets lncRNA ILF3-AS1. Experimental outcomes may not transfer.

lncRNA pathway specificity

Studies requiring lncRNA-mediated oncogenesis modulation cannot use kinase-targeting ginsenosides as substitutes; substitution may lead to divergent pathway response.

Quantitative Activity Evidence for Ginsenoside Rh7


NSCLC Growth Inhibition via ILF3-AS1 Suppression

(+)-Ginsenoside Rh7 exerts a unique anti-proliferative effect on Non-Small Cell Lung Cancer (NSCLC) cell lines by downregulating the oncogenic long non-coding RNA ILF3-AS1, a mechanism not shared by other ginsenosides like Rh1 or Rh2 [1]. In H1299 cells, Rh7 treatment resulted in a marked and statistically significant reduction in cell viability in a dose- and time-dependent manner [2]. The study demonstrated that this effect is mediated through the ILF3-AS1/miR-212/SMAD1 axis, a novel regulatory pathway in NSCLC [3].

NSCLC Proliferation
Head-to-head
53.2% reduction at 160 µM
Supports cell viability endpoint review
H1299 cells, 48 h, CCK-8 assay
Non-Small Cell Lung Cancer LncRNA miR-212/SMAD1 Axis

Gastric Cancer Proliferation Inhibition via SHCBP1

In gastric cancer (GC) models, (+)-Ginsenoside Rh7 demonstrates a potent, dose-dependent anti-proliferative effect that is mechanistically linked to the downregulation of SHCBP1, a protein implicated in cell cycle progression and tumor growth [1]. This contrasts with ginsenoside Rh2, which primarily exerts its anti-cancer effects in GC via PI3K/Akt and MAPK pathways . Treatment with Rh7 led to a significant reduction in cell viability in both SGC-7901 and AGS gastric cancer cell lines, establishing its potential as a targeted agent for this malignancy [2].

GC Proliferation
Reported
56.8% reduction (SGC-7901); 63.5% (AGS) at 50 µM
Supports gastric cancer cell-model endpoint review
SGC-7901/AGS, 48 h, CCK-8 assay
Gastric Cancer Cell Proliferation SHCBP1

Gastric Cancer Migration and Invasion Suppression

Beyond inhibiting proliferation, (+)-Ginsenoside Rh7 demonstrates a robust capacity to suppress the metastatic behaviors of gastric cancer cells, including both migration and invasion [1]. This anti-metastatic activity is mediated through the inhibition of SHCBP1, which leads to the disruption of β-catenin nuclear translocation and subsequent epithelial-mesenchymal transition (EMT) [2]. While ginsenoside Rh2 also exhibits anti-metastatic properties, its mechanism in this context often involves MMP-2/9 suppression, whereas Rh7's activity is tightly coupled to the SHCBP1/β-catenin/EMT axis . Transwell assays quantified this effect, showing a significant, dose-dependent reduction in the number of migrating and invading cells [3].

GC Migration & Invasion
Reported
75% migration reduction, 80% invasion reduction at 50 µM (SGC-7901)
Supports anti-migration/invasion endpoint review
Transwell assay, 48 h
Gastric Cancer Anti-metastatic Cell Migration

In Vivo Tumor Suppression in Gastric Cancer Xenograft

The anti-tumor efficacy of (+)-Ginsenoside Rh7 has been validated in a preclinical in vivo model. In a gastric cancer xenograft study using BALB/c nude mice, intraperitoneal administration of Rh7 significantly suppressed tumor growth compared to the vehicle control group [1]. This in vivo data is crucial for translational research and distinguishes Rh7 from many other minor ginsenosides for which only in vitro data exists. The study further confirmed the mechanism by showing that Rh7 treatment reduced SHCBP1 expression in the tumor tissues, corroborating the in vitro findings [2].

In Vivo Tumor Suppression
Class-level
≈54% tumor volume reduction vs. vehicle
Reported in vivo xenograft response context
SGC-7901 xenograft, BALB/c nude mice, 14 d
Gastric Cancer In Vivo Xenograft Model

Ginsenoside Rh7 Preclinical Research Applications


LncRNA-Mediated Oncogenesis in NSCLC

(+)-Ginsenoside Rh7 is uniquely suited for research programs focused on the role of long non-coding RNAs (lncRNAs) in NSCLC. As the only ginsenoside identified to directly target and downregulate the oncogenic lncRNA ILF3-AS1, it provides a specific chemical probe to dissect the ILF3-AS1/miR-212/SMAD1 signaling axis [1]. This application is ideal for studies aiming to validate ILF3-AS1 as a therapeutic target or to explore the broader functional consequences of lncRNA modulation in lung cancer cell proliferation, migration, and invasion [2].

SHCBP1/β-Catenin/EMT Pathway in Gastric Cancer Metastasis

For studies on gastric cancer (GC) progression and metastasis, Ginsenoside Rh7 serves as a powerful tool to interrogate the SHCBP1-mediated regulation of β-catenin nuclear translocation and epithelial-mesenchymal transition (EMT) [3]. Its demonstrated, dose-dependent inhibition of GC cell migration and invasion in vitro, and tumor growth suppression in vivo, makes it a key compound for validating this specific anti-metastatic mechanism, which is distinct from the MMP-focused pathways targeted by other ginsenosides . This scenario is highly relevant for researchers developing novel anti-metastatic strategies for gastrointestinal cancers.

Comparative Mechanism Studies of Minor Ginsenosides

Research programs aiming to systematically compare the structure-activity relationships (SAR) and downstream signaling effects of various minor ginsenosides will find Rh7 an essential component. Its unique mechanism of action—targeting non-coding RNA networks—provides a critical point of contrast to the more canonical kinase-inhibition or apoptotic pathways of ginsenosides like Rh2, Rg3, and Rh1 . This comparative approach is vital for building a comprehensive understanding of the pharmacological diversity within the ginsenoside family and for identifying the most promising candidates for specific cancer types [4].

In Vivo Anti-Tumor Validation in Gastric Cancer

Given the validated in vivo efficacy in a gastric cancer xenograft model, Ginsenoside Rh7 is a strong candidate for further preclinical development studies [5]. This application is appropriate for programs that have confirmed a compound's in vitro mechanism and are ready to assess its efficacy, pharmacokinetics, and tolerability in a living organism. The established protocol and significant tumor volume reduction provide a solid foundation for dose-ranging studies or combination therapy experiments in gastric cancer models [5].

Application
Selection Property
Validation Focus
LncRNA-mediated NSCLC studies
ILF3-AS1 lncRNA modulation specificity
miR-212/SMAD1 axis and cell viability endpoints
Gastric cancer EMT pathway studies
SHCBP1/β-catenin downregulation context
Migration, invasion, and EMT marker endpoints
Ginsenoside SAR comparison
Mechanistic divergence vs. kinase-targeting ginsenosides
Pathway-specific assay panel across ginsenoside set
Gastric cancer xenograft model validation
In vivo tumor suppression response
Tumor volume and model tolerability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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